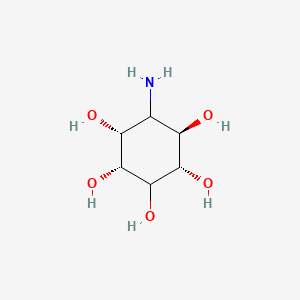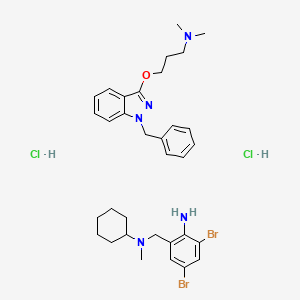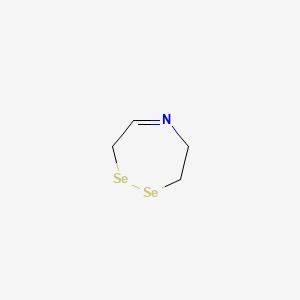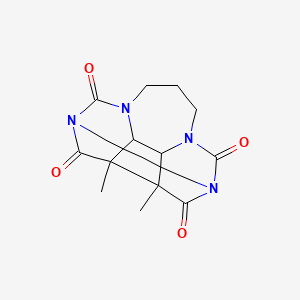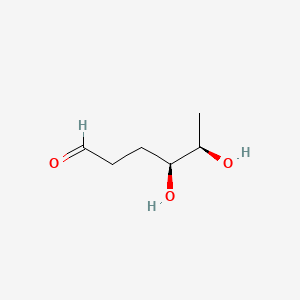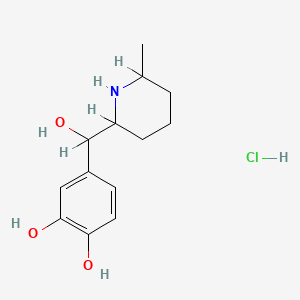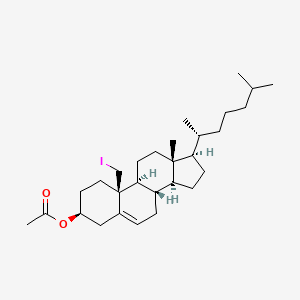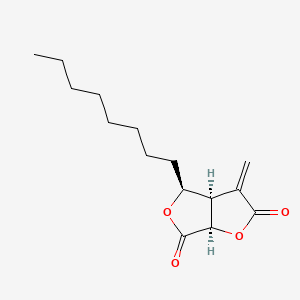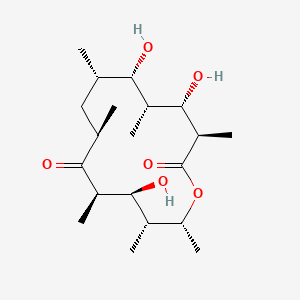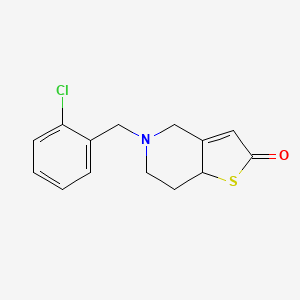
2-Oxoticlopidine
Übersicht
Beschreibung
2-Oxoticlopidine belongs to the class of organic compounds known as n-benzylpiperidines. These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
A novel analytical approach has been developed for the determination of selected drugs and their metabolites in human urine, based on a miniaturized extraction technique . This method was successfully applied to the quantitation of selected compounds including 2-Oxoticlopidine .Molecular Structure Analysis
The molecular formula of 2-Oxoticlopidine is C14H14ClNOS . The structure of 2-Oxoticlopidine can be found in various databases such as DrugBank and ChemSpider .Chemical Reactions Analysis
In vitro incubation of ticlopidine with both enzymes yielded the same set of metabolites: 7-hydroxyticlopidine (M1), 2-oxoticlopidine (M2), 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metabolite (M3), 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metabolite (M4), ticlopidine N-oxide (M5), and ticlopidine S-oxide dimer, a dimerization product of ticlopidine S-oxide (M6) .Physical And Chemical Properties Analysis
The predicted properties of 2-Oxoticlopidine include water solubility of 0.0647 mg/mL, logP of 3.02, logS of -3.6, pKa (Strongest Acidic) of 8.49, pKa (Strongest Basic) of 6.56, Hydrogen Acceptor Count of 2, Hydrogen Donor Count of 0, Polar Surface Area of 20.31 Å2, Rotatable Bond Count of 2, Refractivity of 77.41 m3·mol-1, Polarizability of 28.68 Å3, Number of Rings of 3, and Bioavailability of 1 .Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry
2-Oxoticlopidine has been explored in analytical chemistry. A study by Stübiger et al. (2010) introduced 6-Aza-2-thiothymine (ATT) as a novel matrix system for the analysis of oxidized phospholipids (OxPLs) using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). ATT, when used with specific chaotropic reagents, acted as OxPL ionization enhancers, offering significant advantages for highly sensitive OxPL profiling by MALDI-MS in biological samples, such as human plasma (Stübiger et al., 2010).
2. Sleep Disorders
In the field of sleep disorders, the hypocretin/orexin (HCRT/OX) system has been a focus of research. Chow and Cao (2016) highlighted the role of the HCRT/OX system in sleep-wake regulation, particularly in the context of narcolepsy-cataplexy. The study reviewed the development of HCRT/OX agonists and antagonists for treating sleep disorders, marking significant clinical progress in this area (Chow & Cao, 2016).
3. Antimicrobial Applications
The study of magainin 2, an antimicrobial peptide, and its effects on phospholipids was conducted by Matsuzaki et al. (1996). They investigated the flip-flop rates of phospholipids in the presence of magainin 2, finding that the peptide accelerated the flip-flop half-lives of lipids to an order of minutes, suggesting pore-mediated flip-flop and potential antimicrobial applications (Matsuzaki et al., 1996).
4. Cardiovascular Research
Oxidized phospholipids (OxPLs) have been linked to atherosclerosis. Berliner and Watson (2005) discussed the role of specific OxPLs as regulators of many cell types in the vessel wall, influencing endothelial cells, and identified receptors and signaling pathways associated with OxPL action. This research emphasized the importance of OxPLs in all stages of atherosclerosis (Berliner & Watson, 2005).
5. Neurobiology
In neurobiology, OX2 glycoprotein, which can be related to 2-oxoticlopidine structures, was studied for its expression on various cells including neurons. Wright et al. (2001) reported on the distribution of the human homologue of the rat OX2 glycoprotein, suggesting its potential role in regulating myeloid cell activity across various tissues (Wright et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQIXWGIZIETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003423 | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoticlopidine | |
CAS RN |
83427-51-4 | |
| Record name | Pcr 3787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083427514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



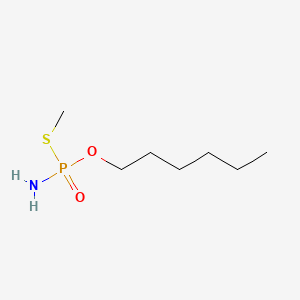

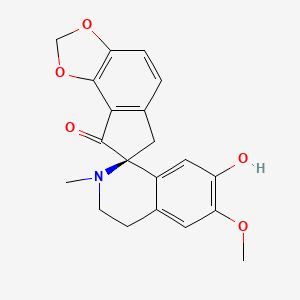
![3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one](/img/structure/B1208681.png)

